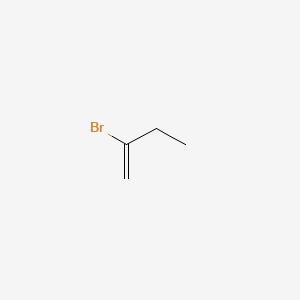

1-Butene, 2-bromo-

Übersicht

Beschreibung

1-Butene, 2-bromo- (1-B2B) is a brominated hydrocarbon that is widely used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a flame retardant in the production of polymers and plastics. 1-B2B is a colorless liquid with a boiling point of 127°C. It is a highly flammable and toxic compound that should be handled with caution.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Catalysis

1-Butene, 2-bromo- serves as an effective substrate in tandem Diels-Alder/transition metal cross-coupling reaction sequences. These processes are characterized by high yields and good endo diastereoselectivity, with subsequent Stille and Suzuki cross-couplings performed under standard conditions yielding good results. The bromine substituent acts as both a cycloaddition directing group and cross-coupling nucleofuge, streamlining the reaction sequence and controlling alkene regiochemistry (Choi et al., 2020).

2. Olefin Dimerization

In the context of olefin dimerization, 1-Butene, 2-bromo- has been studied with zeolite-supported Ni2+ catalysts. These catalysts facilitate the dimerization of 1-butene to n-octenes and methylheptenes with high selectivity, influenced by the isomerization of 1-butene to 2-butene (Ehrmaier et al., 2018).

3. Production of Butene-1

Butene-1, derived from 1-Butene, 2-bromo-, is a critical co-monomer in the production of high-density and linear low-density polyethylene. Research focuses on the ethylene dimerization technique, emphasizing the enhancement of Butene-1 selectivity using different catalysts and the operational processes used to minimize fouling (Alenezi et al., 2019).

4. Combustion and Flame Analysis

The low-temperature oxidation of 1-butene, an intermediate in the combustion of various hydrocarbon fuels, is crucial for understanding ignition and combustion processes. Research on 1-butene oxidation helps in addressing discrepancies between experimental and simulation data, particularly in the low-temperature regime (B. Chen et al., 2020).

5. Molecular Organometallic Chemistry

Solid-state molecular organometallic chemistry involving 1-butene demonstrates its use in the efficient isomerization of 1-butene to 2-butenes under flow-reactor conditions. These reactions are significant in the context of industrial chemistry and are performed at room temperature and pressure (Martı́nez-Martı́nez et al., 2020).

6. Synthesis of Organic Compounds

1-Butene, 2-bromo-, is utilized in the synthesis of various organic compounds, including 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. This process highlights the significance of 1,3-butadienes as precursors in synthetic chemistry and biochemistry (Li et al., 2020).

Wirkmechanismus

. . The primary targets of this compound are not well-defined due to the lack of specific research on its biological activity.

Mode of Action

It can be inferred from its structure that it may undergo electrophilic addition reactions, similar to other alkene compounds . In such reactions, the π electrons of the alkene act as a base and extract a proton from an acid, such as HBr, forming a new bond to hydrogen and leaving the other carbon with a positive formal charge . The nucleophilic bromide anion then attacks the electrophilic carbocation to form a new carbon-bromine bond .

Biochemical Pathways

It can be inferred that it may participate in reactions involving alkenes, such as electrophilic addition .

Action Environment

The action of 2-Bromo-1-butene can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Also, it should be kept away from heat, flames, and sparks to prevent fire caused by electrostatic discharge steam .

Safety and Hazards

“1-Butene, 2-bromo-” is considered hazardous . It is highly flammable and its vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Eigenschaften

IUPAC Name |

2-bromobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMXRIGBXOFKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066853 | |

| Record name | 1-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23074-36-4 | |

| Record name | 2-Bromo-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 2-bromo-1-butene be used to generate specific radical species for studying unimolecular dissociation dynamics?

A1: 2-Bromo-1-butene serves as a photolytic precursor for generating the 1-buten-2-yl radical. [] Upon irradiation with 193 nm light under collisionless conditions, the molecule undergoes C-Br bond fission, producing the 1-buten-2-yl radical with varying degrees of internal energy. [] By resolving the velocities of the radicals and their dissociation products, researchers can identify the energy thresholds for different unimolecular reaction pathways, such as C-C and C-H bond fission. [] This approach provides valuable insights into the dissociation dynamics of this radical species.

Q2: What are the advantages of employing 2-bromo-1-butene in palladium-catalyzed Suzuki cross-coupling reactions?

A2: 2-Bromo-1-butene participates effectively as an electrophilic coupling partner in palladium-catalyzed Suzuki cross-coupling reactions with primary alkylboronic acids. [] This reaction utilizes the air-stable catalyst PdCl(C3H5)(dppb) alongside Cs2CO3 as a base in toluene or xylene. [] Notably, the position of the substituent on the alkenyl bromide, whether α- or β-substituted, has minimal influence on the reaction yield. [] This method allows for the efficient synthesis of a diverse range of alkyl-substituted alkenes.

Q3: Can 2-bromo-1-butene be used in stereoselective synthesis, and what are some examples?

A3: Yes, 2-bromo-1-butene is a valuable starting material for stereoselective synthesis. For instance, it can be converted to 1-ethylethenylmagnesium bromide, which reacts with chiral boronic esters to generate enantioenriched compounds. [] A specific example involves the synthesis of (4S,6S,7S)-7-hydroxy-4,6-dimethylnonanone, the pheromone of the cigarette beetle. [] This synthesis leverages the stereoselectivity of boronic ester chemistry, highlighting the utility of 2-bromo-1-butene in constructing complex chiral molecules.

Q4: Are there any spectroscopic studies on 2-bromo-1-butene that reveal information about its structure?

A4: While the provided abstracts do not delve into specific spectroscopic data for 2-bromo-1-butene, research exists on the vibrational assignment and rotational isomerism of this molecule. [] This type of study likely utilizes techniques like infrared and Raman spectroscopy to characterize the vibrational modes of the molecule and to identify different conformations arising from rotation around the C-C single bond.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

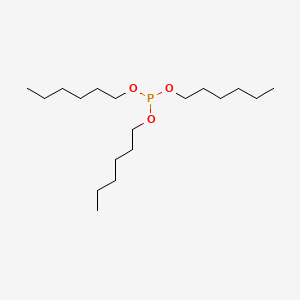

![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)